molecular formula C19H23ClFNO B12793958 [(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol;hydrochloride CAS No. 503834-41-1

[(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol;hydrochloride

Cat. No.: B12793958
CAS No.: 503834-41-1
M. Wt: 335.8 g/mol
InChI Key: SQSWEIGDLXHNTO-QQTWVUFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol;hydrochloride is a chemical compound known for its significant applications in medicinal chemistry. This compound is characterized by its unique stereochemistry and the presence of both benzyl and fluorophenyl groups, which contribute to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol;hydrochloride typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the piperidine ring, which is then functionalized with benzyl and fluorophenyl groups.

    Key Reactions:

Industrial Production Methods

Industrial production of this compound often involves optimized reaction conditions to maximize yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Precise temperature control to ensure optimal reaction conditions.

    Purification: Advanced purification techniques such as recrystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

[(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol;hydrochloride undergoes several types of chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the piperidine ring.

    Substitution: The benzyl and fluorophenyl groups can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted piperidines.

Scientific Research Applications

[(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, including receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of [(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol;hydrochloride involves its interaction with specific molecular targets:

    Receptors: The compound binds to certain receptors in the brain, influencing neurotransmitter activity.

    Enzymes: It may inhibit or activate enzymes involved in metabolic pathways.

    Pathways: The compound can modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [(3S,4R)-1-benzyl-4-(4-chlorophenyl)piperidin-3-yl]methanol;hydrochloride
  • [(3S,4R)-1-benzyl-4-(4-bromophenyl)piperidin-3-yl]methanol;hydrochloride

Uniqueness

[(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol;hydrochloride is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its biological activity compared to its chloro and bromo analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

503834-41-1

Molecular Formula

C19H23ClFNO

Molecular Weight

335.8 g/mol

IUPAC Name

[(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol;hydrochloride

InChI

InChI=1S/C19H22FNO.ClH/c20-18-8-6-16(7-9-18)19-10-11-21(13-17(19)14-22)12-15-4-2-1-3-5-15;/h1-9,17,19,22H,10-14H2;1H/t17-,19-;/m0./s1

InChI Key

SQSWEIGDLXHNTO-QQTWVUFVSA-N

Isomeric SMILES

C1CN(C[C@H]([C@@H]1C2=CC=C(C=C2)F)CO)CC3=CC=CC=C3.Cl

Canonical SMILES

C1CN(CC(C1C2=CC=C(C=C2)F)CO)CC3=CC=CC=C3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.